molecular formula C4H7N3O B3045982 Creatinine-(methyl-13C) CAS No. 1173022-95-1

Creatinine-(methyl-13C)

Cat. No.: B3045982
CAS No.: 1173022-95-1
M. Wt: 114.11 g/mol
InChI Key: DDRJAANPRJIHGJ-OUBTZVSYSA-N
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Description

Creatinine-(methyl-13C) is a labeled form of creatinine, where the methyl group contains the carbon-13 isotope. This compound is primarily used in scientific research to trace metabolic pathways and study biochemical processes due to its isotopic labeling .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Creatinine-(methyl-13C) typically involves the incorporation of carbon-13 into the methyl group of creatinine. This can be achieved through various synthetic routes, including the use of labeled precursors in the synthesis process. The reaction conditions often involve controlled environments to ensure the incorporation of the isotope without altering the chemical structure of creatinine .

Industrial Production Methods: Industrial production of Creatinine-(methyl-13C) involves large-scale synthesis using isotopically labeled precursors. The process is optimized to achieve high yields and purity, ensuring that the final product meets the required specifications for research applications .

Chemical Reactions Analysis

Types of Reactions: Creatinine-(methyl-13C) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the metabolic pathways and understanding the biochemical behavior of creatinine in different environments .

Common Reagents and Conditions: Common reagents used in the reactions of Creatinine-(methyl-13C) include oxidizing agents, reducing agents, and various catalysts. The reaction conditions are carefully controlled to ensure the desired outcomes, such as specific temperature, pH, and solvent systems .

Major Products Formed: The major products formed from the reactions of Creatinine-(methyl-13C) depend on the type of reaction and the reagents used. For example, oxidation reactions may produce creatinine derivatives with altered functional groups, while reduction reactions may lead to the formation of reduced forms of creatinine .

Scientific Research Applications

Creatinine-(methyl-13C) is widely used in scientific research due to its isotopic labeling, which allows for precise tracking and analysis of metabolic pathways. In chemistry, it is used to study reaction mechanisms and kinetics. In biology and medicine, it is employed to investigate renal function and muscle metabolism. Additionally, it has applications in industry for quality control and process optimization .

Mechanism of Action

The mechanism of action of Creatinine-(methyl-13C) involves its incorporation into metabolic pathways, where it behaves similarly to natural creatinine. The carbon-13 isotope allows for detailed tracking using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry. This enables researchers to study the molecular targets and pathways involved in creatinine metabolism .

Comparison with Similar Compounds

Similar Compounds:

  • Creatinine-(methyl-d3)
  • Creatinine-4,5-13C2-1-15N-(methyl-13C,d3)
  • Creatine-(methyl-13C) monohydrate

Uniqueness: Creatinine-(methyl-13C) is unique due to its specific isotopic labeling, which provides distinct advantages in research applications. Compared to other labeled compounds, it offers precise tracking and analysis capabilities, making it a valuable tool in various scientific studies .

Properties

CAS No.

1173022-95-1

Molecular Formula

C4H7N3O

Molecular Weight

114.11 g/mol

IUPAC Name

2-imino-1-(113C)methylimidazolidin-4-one

InChI

InChI=1S/C4H7N3O/c1-7-2-3(8)6-4(7)5/h2H2,1H3,(H2,5,6,8)/i1+1

InChI Key

DDRJAANPRJIHGJ-OUBTZVSYSA-N

Isomeric SMILES

[13CH3]N1CC(=O)NC1=N

SMILES

CN1CC(=O)N=C1N

Canonical SMILES

CN1CC(=O)NC1=N

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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